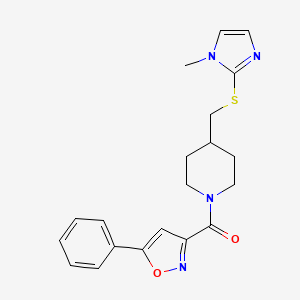

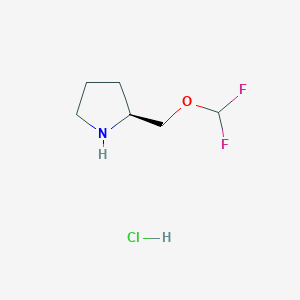

(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound (4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show a broad range of chemical and biological properties and have become an important synthon in the development of new drugs .

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various routes. For instance, 1-methyl-1H-imidazol-2-yl methanol derivatives can be prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The imidazole ring, in particular, can exist in two equivalent tautomeric forms due to the presence of a positive charge on either of the two nitrogen atoms .Chemical Reactions Analysis

The compound can undergo various chemical reactions due to the presence of reactive functional groups. For instance, the alcohols in the compound can be converted into carbonyl compounds via the corresponding quaternary salts .Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

Research on chemical inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes highlights the importance of identifying potent and selective inhibitors. Such compounds, including those with imidazole and piperidine moieties, are crucial for understanding drug metabolism and preventing drug-drug interactions (Khojasteh et al., 2011).

DNA Minor Groove Binders

Compounds like Hoechst 33258, which include piperazine and benzimidazole groups, serve as minor groove binders to DNA, indicating the potential of structurally similar compounds in biotechnological applications and drug design (Issar & Kakkar, 2013).

High-Performance Thin-Layer Chromatography (HPTLC) Assays

The development of HPTLC methods for the determination of specific compounds in pharmaceutical formulations showcases the analytical applications of complex molecules, including those with imidazole and piperidine structures (Rode & Tajne, 2021).

Design of p38α MAP Kinase Inhibitors

Synthetic compounds with imidazole scaffolds are identified as selective inhibitors for the p38 MAP kinase, which is involved in pro-inflammatory cytokine release. This suggests the potential therapeutic applications of compounds with imidazole structures in inflammatory diseases (Scior et al., 2011).

Pharmacological Properties of Stereoisomers

Research into the chemistry and pharmacology of specific stereoisomers, such as those related to fentanyl, provides insights into the importance of stereochemistry in drug design and pharmacological effectiveness (Brine et al., 1997).

Future Directions

The future directions for this compound could involve further exploration of its potential therapeutic applications, given the wide range of biological activities exhibited by imidazole derivatives . Additionally, further studies could be conducted to optimize its synthesis and understand its mechanism of action.

Mechanism of Action

Target of Action

It is known that imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the targets could be enzymes or receptors involved in these pathways.

Mode of Action

Imidazole derivatives are known to interact with their targets, leading to changes in the biochemical processes of the cell . The specific interactions and resulting changes would depend on the exact target and the biochemical context.

Biochemical Pathways

The compound is likely to affect multiple biochemical pathways due to the broad range of activities associated with imidazole derivatives . The affected pathways and their downstream effects would depend on the specific targets of the compound.

Pharmacokinetics

Imidazole derivatives are generally known to be highly soluble in water and other polar solvents , which could influence their bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and the biochemical pathways it affects. Given the range of activities associated with imidazole derivatives , the effects could be diverse, ranging from antimicrobial to anti-inflammatory effects.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the amphoteric nature of imidazole (it shows both acidic and basic properties ) could mean that its activity is influenced by the pH of its environment.

Properties

IUPAC Name |

[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2S/c1-23-12-9-21-20(23)27-14-15-7-10-24(11-8-15)19(25)17-13-18(26-22-17)16-5-3-2-4-6-16/h2-6,9,12-13,15H,7-8,10-11,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEYIVPWJMUGUSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SCC2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methanesulfonylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B2807733.png)

![1-Methyl-4-[(4-methylpyrazol-1-yl)methyl]pyrrolidin-2-one](/img/structure/B2807734.png)

![1-(2,4-Dimethylphenyl)-3-(spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-ylamino)propan-2-ol](/img/structure/B2807735.png)

![2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2807738.png)

![5-Sulfamoylthieno[2,3-b]thiophene-2-carboxylic acid](/img/structure/B2807739.png)

![2-[3-(Benzimidazol-1-yl)azetidin-1-yl]-5-cyclopropyl-1,3,4-thiadiazole](/img/structure/B2807742.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)acetamide hydrochloride](/img/structure/B2807743.png)

![2-[(carbamothioylmethyl)(methyl)amino]-N-(propan-2-yl)acetamide](/img/structure/B2807747.png)

![2-Amino-2-[3-[(3,5-dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2807752.png)

![2-[2-(3,3,3-Trifluoropropyl)-1,3-thiazol-4-yl]acetic acid hydrochloride](/img/structure/B2807754.png)